3-amino-N,5-dimethylhexanamide hydrochloride
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Overview
Description
3-amino-N,5-dimethylhexanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethyl group, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,5-dimethylhexanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,5-dimethylhexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-amino-N,5-dimethylhexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-amino-N,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexanamide: Similar structure but lacks the amino group, making it less versatile in certain reactions.
Hexanamide: Lacks both the amino and dimethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
3-amino-N,5-dimethylhexanamide hydrochloride is unique due to the presence of both the amino and dimethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2742657-15-2 |
---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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